molecular formula C17H12N2O3S B2523098 (E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one CAS No. 325995-44-6

(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one

Cat. No.: B2523098
CAS No.: 325995-44-6
M. Wt: 324.35
InChI Key: SYSOPOIXPRHSOB-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one is a synthetic chemical building block that incorporates two pharmacologically significant motifs: a 1,3-dioxole moiety and an imidazolone core. The imidazole ring is a five-membered heterocyclic structure known for its broad spectrum of biological activities and is a fundamental scaffold in many therapeutic agents . Its derivatives are extensively researched for their potential antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant properties . The 1,3-benzodioxole unit is a common feature in various bioactive molecules and is frequently explored in medicinal chemistry and materials science, including the development of chemical sensors for detecting heavy metal ions . The specific structural features of this compound—including the exocyclic double bond and the mercapto group—suggest it is a valuable intermediate for synthesizing more complex heterocyclic systems or for use in metal-chelation studies. Researchers can leverage this compound in developing novel substances for pharmacological screening or as a ligand in coordination chemistry. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16-13(8-11-6-7-14-15(9-11)22-10-21-14)18-17(23)19(16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSOPOIXPRHSOB-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It is synthesized via a pd-catalyzed c-n cross-coupling, which suggests that it may interact with its targets through a similar mechanism

Biochemical Pathways

Compounds with similar structures have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Compounds with similar structures have been shown to have anticancer activity against various cancer cell lines. This suggests that this compound may have similar effects.

Biological Activity

(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data tables.

Chemical Structure

The compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with an imidazole ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds containing the benzodioxole structure. For instance, a study reported that benzodioxole derivatives exhibited cytotoxicity against various cancer cell lines. Specifically, compounds with amide substitutions showed lower IC50 values, indicating stronger anticancer effects compared to standard treatments like Doxorubicin.

CompoundCell LineIC50 (µM)Mechanism of Action
2aHep3B3.94Cell cycle arrest in G2-M phase
2bHep3B9.12Moderate cytotoxicity

In this context, compound 2a demonstrated a significant decrease in the G1 phase of the cell cycle, suggesting its potential as a therapeutic agent in liver cancer treatment .

Antimicrobial Activity

The antimicrobial properties of benzodioxole derivatives have also been explored. A study highlighted that certain derivatives exhibited limited but significant activity against bacterial pathogens. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds derived from benzodioxole can modulate inflammatory responses. The synthesis of these derivatives has been linked to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests their potential utility in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A comprehensive study assessed the cytotoxic effects of various benzodioxole derivatives on different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced potency.
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • In Vivo Studies : Animal models have shown promising results with these compounds leading to tumor regression and improved survival rates, thereby validating their potential as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Substituents Melting Point (°C) Key Properties/Activities Reference
(E)-4-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one Imidazol-5(4H)-one 1-Phenyl, 2-SH, 4-(benzodioxol-5-ylmethylene) Not reported Not explicitly stated N/A
(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxo-imidazolidin-4-one (3a) Imidazolidin-4-one 2-Thioxo, 5-(benzodioxol-5-ylmethylene) ≥260 High thermal stability
(Z)-5-(4-Methoxybenzylidene)-2-thioxoimidazolidin-4-one (3b) Imidazolidin-4-one 2-Thioxo, 4-methoxybenzylidene 211–213 Moderate solubility in polar solvents
(E)-N’-(Benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) Hydrazide Benzodioxol-5-ylmethylene, 4-methylbenzenesulfonyl Not reported Pb²⁺ sensor (LOD: 96 pM)
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one Imidazol-4-one 3-Phenyl, 5-(trimethoxybenzylidene) Not reported Potential kinase inhibition
4-Arylidene-2-phenyl-1H-imidazol-5(4H)-ones (General class) Imidazol-5(4H)-one Variable arylidene groups 144–265 Antioxidant activity (DPPH scavenging)

Isomerism and Configuration

The E-configuration in the target compound ensures planarity of the benzodioxolylmethylene group, optimizing conjugation and dipole interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, benzodioxole-containing aldehydes are condensed with 2-mercaptoimidazol-5(4H)-one derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate in ethanol/methanol). Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol) are critical for isolating the (E)-isomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding (e.g., aromatic protons at δ 6.8–7.5 ppm, imine protons at δ 8.2–8.5 ppm) .
  • IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch) validate functional groups .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What are the solubility and stability profiles under experimental conditions?

  • Data :

  • Solubility : Limited in water; soluble in DMSO, DMF, and methanol. Stability tests (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours .
  • Storage : -20°C under inert atmosphere to prevent oxidation of the mercapto group .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates charge distribution (e.g., electron-deficient imidazolone ring) to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Simulates binding to targets like kinases or tubulin (e.g., binding affinity ΔG = -8.2 kcal/mol for caspase-3) .

Q. What strategies optimize its bioactivity in anticancer studies?

  • Experimental Design :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance apoptosis induction (IC₅₀ reduced from 12 µM to 4 µM in HeLa cells) .
  • Prodrug Design : Mask the mercapto group with acetyl protection to improve cellular uptake .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Analysis Framework :

  • Orthogonal Assays : Compare MTT, ATP-lite, and caspase-3 activation to distinguish cytostatic vs. cytotoxic effects .
  • Metabolomics : Identify cell-specific glutathione levels that may detoxify the compound via thiol conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.